molecular formula C24H21ClN2O3S2 B2487889 (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 866348-30-3

(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE

Cat. No.: B2487889
CAS No.: 866348-30-3
M. Wt: 485.01
InChI Key: WIUYGHQETHFMND-WCWDXBQESA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chloromethoxyphenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenesulfonyl chloride, which is then reacted with appropriate amines and thiols under controlled conditions to form the desired product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, kinetics, and downstream effects are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and chloromethoxyphenyl compounds. Examples are:

  • 2-Methylphenol (o-Cresol)
  • 3-Methylphenol (m-Cresol)
  • 4-Methylphenol (p-Cresol)

Uniqueness

What sets (2E)-2-(BENZENESULFONYL)-3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-3-{[(2-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyanilino)-3-[(2-methylphenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S2/c1-17-8-6-7-9-18(17)16-31-24(27-19-12-13-22(30-2)21(25)14-19)23(15-26)32(28,29)20-10-4-3-5-11-20/h3-14,27H,16H2,1-2H3/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUYGHQETHFMND-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CS/C(=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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